4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid
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Overview
Description
4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C12H22O2. It is a derivative of cyclohexane, featuring a carboxylic acid functional group and a 2-methylbutan-2-yl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method is the Friedel-Crafts alkylation of cyclohexane with 2-methylbutan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting alkylated product is then subjected to oxidation using potassium permanganate or a similar oxidizing agent to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Acyl chlorides, alkyl halides
Scientific Research Applications
4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The 2-methylbutan-2-yl substituent may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the 2-methylbutan-2-yl substituent, resulting in different reactivity and properties.
4-tert-Butylcyclohexane-1-carboxylic acid: Similar structure but with a tert-butyl group instead of 2-methylbutan-2-yl, leading to variations in steric effects and reactivity.
Uniqueness: 4-(2-Methylbutan-2-yl)cyclohexane-1-carboxylic acid is unique due to its specific substituent pattern, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-4-12(2,3)10-7-5-9(6-8-10)11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFGWBCHXRBJCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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